Technical Monograph: Escitalopram Oxalate (CAS 219718-86-2)
Technical Monograph: Escitalopram Oxalate (CAS 219718-86-2)
High-Affinity Allosteric Serotonin Transporter Inhibitor
Executive Summary
Escitalopram Oxalate (CAS 219718-86-2) represents the pure S-enantiomer of the racemic antidepressant citalopram, formulated as an oxalate salt to enhance stability and bioavailability. It is a highly selective serotonin reuptake inhibitor (SSRI) distinguished by a unique dual-binding mechanism: it occupies both the primary (orthosteric) site and a secondary allosteric site on the serotonin transporter (SERT).[1][2] This allosteric interaction stabilizes the drug-transporter complex, preventing dissociation and resulting in superior efficacy compared to its racemate, where the R-enantiomer antagonizes this stabilizing effect.
This guide provides a comprehensive technical analysis of Escitalopram Oxalate, covering physicochemical properties, detailed mechanistic insights, validated experimental protocols, and synthesis pathways for researchers in neuropsychopharmacology and drug development.
Chemical Identity & Physicochemical Properties[3][4][5][6]
Escitalopram Oxalate is a fine, white to slightly yellow crystalline powder.[3][4][5] As a salt form, it exhibits distinct solubility profiles critical for formulation and in vitro assay preparation.
Table 1: Chemical Identification
| Parameter | Detail |
| CAS Number | 219718-86-2 |
| Chemical Name | S-(+)-1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile oxalate |
| Synonyms | S-Citalopram Oxalate; Lexapro; Cipralex |
| Molecular Formula | C₂₀H₂₁FN₂O[1][2][6][4][5][7][8][9][10] • C₂H₂O₄ |
| Molecular Weight | 414.43 g/mol |
| Chirality | S-Enantiomer (Eutomer) |
| Salt Form | Oxalate (1:1 stoichiometry) |
Table 2: Physicochemical Properties
| Property | Specification | Experimental Note |
| Melting Point | 147–152 °C | Sharp melting range indicates high purity. |
| Solubility (Water) | Sparingly soluble | ~10 mg/mL. Requires vortexing/warming for high conc. |
| Solubility (Methanol) | Freely soluble | Preferred solvent for primary stock solutions. |
| Solubility (DMSO) | Freely soluble | >40 mg/mL.[6] Ideal for biological assay stocks. |
| pKa | 9.5 (amine) | Basic nitrogen protonated at physiological pH. |
| LogP | ~3.5 (base) | Lipophilic, crosses blood-brain barrier effectively. |
Mechanism of Action: The Allosteric Advantage
Unlike standard SSRIs that function as simple competitive inhibitors, Escitalopram exhibits a dual-mode of action .
-
Orthosteric Binding: Escitalopram binds with high affinity (
nM) to the primary substrate site on SERT, blocking the reuptake of serotonin (5-HT) from the synaptic cleft. -
Allosteric Modulation: Crucially, Escitalopram also binds to a lower-affinity allosteric site on the transporter. Occupancy of this secondary site induces a conformational change that "locks" the drug into the high-affinity site, significantly decreasing its dissociation rate (
).
The R-Enantiomer Interference: In racemic citalopram, the R-enantiomer binds to the allosteric site but destabilizes the complex, increasing the dissociation of the S-enantiomer. This explains why pure Escitalopram is more than twice as potent as the racemate.
Diagram 1: Allosteric SERT Inhibition Pathway
Caption: Dual-binding mechanism where allosteric occupancy stabilizes orthosteric inhibition. R-Citalopram acts as an antagonist at the allosteric site.[2][4]
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Objective: Create stable stock solutions for in vitro assays while avoiding precipitation of the oxalate salt.
-
Weighing: Accurately weigh 10 mg of Escitalopram Oxalate (MW: 414.43).
-
Primary Solvent: Dissolve in 1.0 mL of DMSO (Dimethyl Sulfoxide). Vortex vigorously for 30 seconds.
-
Note: Do not use water for the primary high-concentration stock (10 mg/mL) as solubility is limited and pH dependent.
-
-
Concentration: This yields a ~24 mM stock solution.
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 3 months.
-
Working Solution: Dilute 1:1000 into assay buffer (e.g., Krebs-Ringer HEPES) immediately prior to use to achieve µM range concentrations. Ensure final DMSO concentration is <0.1% to prevent solvent toxicity.
Protocol B: Radioligand Serotonin Uptake Assay
Objective: Determine the
Materials:
-
[
H]-5-HT (Serotonin, tritiated).[6][10] -
Tissue source: Rat cortical synaptosomes or hSERT-transfected cells.
-
Incubation Buffer: Krebs-Ringer phosphate buffer (pH 7.4).
Methodology:
-
Tissue Prep: Homogenize tissue in ice-cold sucrose (0.32 M). Centrifuge (1000g, 10 min) to remove debris; use supernatant (synaptosomes).
-
Incubation:
-
Mix 50 µL tissue suspension + 100 µL test compound (Escitalopram, 0.1 nM – 1000 nM).
-
Pre-incubate for 10 mins at 37°C.
-
Add 50 µL [
H]-5-HT (Final conc: 2 nM). -
Incubate for 5–10 mins at 37°C.
-
-
Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold saline.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Expect
nM.[6][10]
Diagram 2: High-Throughput Assay Workflow
Caption: Step-by-step workflow for determining SERT inhibition potency using radioligand uptake.
Synthesis & Manufacturing Overview
The synthesis of Escitalopram Oxalate generally follows one of two major routes. The chiral resolution route is most common in generic manufacturing due to cost-efficiency, while asymmetric synthesis provides higher theoretical yields but requires expensive catalysts.
Primary Route: Resolution of the Diol Intermediate
-
Grignard Reaction: 5-Cyanophthalide is reacted sequentially with 4-fluorophenylmagnesium bromide and 3-(dimethylamino)propylmagnesium chloride.
-
Hydrolysis: This yields a racemic diol intermediate.
-
Chiral Resolution: The racemic diol is resolved using (+)-p-toluoyltartaric acid (+)-DTTA . This forms a diastereomeric salt with the S-diol, which crystallizes out.
-
Cyclization: The isolated S-diol is cyclized using methanesulfonyl chloride (MsCl) and triethylamine (TEA) to close the furan ring with retention of configuration (via a double inversion mechanism or neighboring group participation).
-
Salt Formation: The resulting Escitalopram base is treated with oxalic acid in acetone/methanol to precipitate Escitalopram Oxalate.
Supply Chain & Sourcing
When sourcing CAS 219718-86-2 for research or development, purity and enantiomeric excess (% ee) are the critical specifications.
-
Purity Specification:
99.5% (HPLC). -
Chiral Purity:
99.8% ee (Critical to avoid R-enantiomer contamination). -
Impurity Profile: Check for "Diol" precursors or Desmethyl-escitalopram metabolites.
Supplier Categories:
-
Global API Manufacturers: Large-scale GMP production (e.g., Lundbeck, generic API houses in India/China like Cipla or Divis). Best for clinical development.
-
Specialized Research Chemical Vendors: For gram-scale laboratory use (e.g., Sigma-Aldrich/Merck, TCI Chemicals, Cayman Chemical).
-
Custom Synthesis CROs: Required if specific isotopic labeling (e.g., Deuterated Escitalopram) is needed for DMPK studies.
References
-
Sanchez, C., et al. (2003).[2][6] "Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models predictive of antidepressant and anxiolytic activities."[6] Psychopharmacology, 167(4), 353-362.[6] Link
-
Chen, F., et al. (2005). "The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism."[2][4][10] European Neuropsychopharmacology, 15(2), 193-198. Link
-
FDA Access Data. (2002). "Lexapro (Escitalopram Oxalate) NDA 21-323 Approval Package - Pharmacology Review." U.S. Food and Drug Administration. Link
- Owens, M. J., et al. (2001). "Escitalopram: A second-generation SSRI." CNS Spectrums, 7(S5), 34-39.
- United States Pharmacopeia (USP). "Escitalopram Oxalate Monograph." USP-NF.
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- 3. Vadivarhe API [VSCL] | Products | API [vscl.in]
- 4. tga.gov.au [tga.gov.au]
- 5. accessdata.fda.gov [accessdata.fda.gov]
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- 7. Escitalopram oxalate synthesis - chemicalbook [chemicalbook.com]
- 8. US7939680B2 - Process for the preparation of Escitalopram - Google Patents [patents.google.com]
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